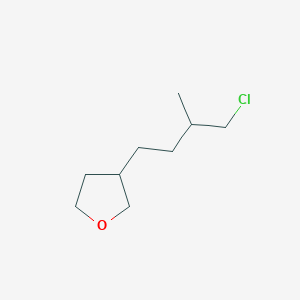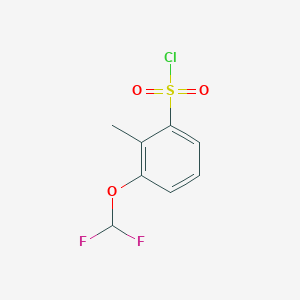
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered heterocyclic compounds containing one oxygen atom. This particular compound features an iodomethyl group and a methoxyphenyl group, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxane precursor and reagents to introduce the iodomethyl and methoxyphenyl groups.
Reaction Conditions: The reactions may involve halogenation, etherification, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The methoxyphenyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its therapeutic properties or as a precursor in drug synthesis.
Industry: The compound may find applications in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of iodomethyl.
(2S,5R)-2-(Chloromethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a chloromethyl group.
(2S,5R)-2-(Hydroxymethyl)-5-(3-methoxyphenyl)oxane: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can impart unique reactivity compared to its bromine, chlorine, or hydroxyl analogs. This can influence its chemical behavior, making it suitable for specific applications where iodine’s properties are advantageous.
Propriétés
Formule moléculaire |
C13H17IO2 |
|---|---|
Poids moléculaire |
332.18 g/mol |
Nom IUPAC |
(2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1 |
Clé InChI |
JSVIJXMNKNWDOA-AAEUAGOBSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@H]2CC[C@H](OC2)CI |
SMILES canonique |
COC1=CC=CC(=C1)C2CCC(OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)


![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)


![2-{4-[Ethyl(imino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13218543.png)

